[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)
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Overview
Description
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) is a complex organophosphorus compound that features a unique structure with two diphenylphosphane groups connected via an ethene-1,2-diyl bridge and phenylene rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) typically involves the reaction of diphenylphosphane with a suitable precursor that contains the ethene-1,2-diyl and phenylene moieties. One common method involves the use of a Grignard reagent, where the diphenylphosphane is reacted with a halogenated precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and stringent purification processes to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial chemical processes.
Mechanism of Action
The mechanism by which [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and stability. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the ethene-1,2-diyl and phenylene moieties.
Bis(diphenylphosphino)methane: Similar in structure but with a methylene bridge instead of an ethene-1,2-diyl bridge.
1,2-Bis(diphenylphosphino)ethane: Contains an ethane bridge, differing from the ethene-1,2-diyl bridge in the target compound.
Uniqueness
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) is unique due to its specific structural features, which provide distinct electronic and steric properties. These properties make it particularly effective in forming stable metal complexes with unique reactivity profiles, distinguishing it from other similar ligands.
Properties
CAS No. |
847950-01-0 |
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Molecular Formula |
C38H30P2 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[3-[2-(3-diphenylphosphanylphenyl)ethenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C38H30P2/c1-5-17-33(18-6-1)39(34-19-7-2-8-20-34)37-25-13-15-31(29-37)27-28-32-16-14-26-38(30-32)40(35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-30H |
InChI Key |
IJOSNJRNYGBNLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=CC4=CC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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